molecular formula C8H6N4O2 B2793094 3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid CAS No. 1486465-50-2

3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B2793094
CAS No.: 1486465-50-2
M. Wt: 190.162
InChI Key: XWHHBSAWFFUYKZ-UHFFFAOYSA-N
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Description

The compound “3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid” likely contains a pyridine ring and a 1,2,4-triazole ring, both of which are common structures in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyridine ring attached to a 1,2,4-triazole ring. The exact structure would depend on the specific locations of the functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds containing pyridine and triazole rings generally have high thermal stability and good solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, its potential use in materials science, and its physical and chemical properties .

Properties

IUPAC Name

3-pyridin-2-yl-3H-1,2,4-triazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4,6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHHBSAWFFUYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2N=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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